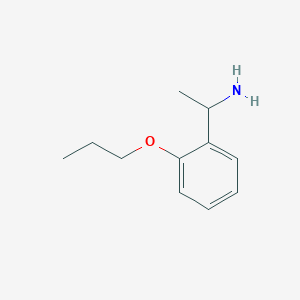
1-(2-Propoxyphenyl)ethanamine
説明
1-(2-Propoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Medicinal Chemistry
1-(2-Propoxyphenyl)ethanamine and its derivatives have been explored in various research contexts, particularly in synthesis and medicinal chemistry. For example, a study by Luo et al. (2008) developed a novel synthetic route for a key intermediate of Silodosin, an α1-adrenoceptor antagonist used for benign prostatic hyperplasia treatment. This route involved using 2-nitrochlorobenzene as the starting material and employed steps like O-alkylation, reduction, and etherification, highlighting the compound's role in medicinal chemistry synthesis (Luo, Chen, Zhang, & Huang, 2008).
Neuropharmacology
In neuropharmacology, the compound and its analogs have been studied for their effects on the brain and nervous system. For instance, Elmore et al. (2018) investigated the neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens, which are structurally related to this compound, in male rats. They focused on their potency as 5-HT2A agonists and found that these compounds are highly potent in inducing specific behaviors in rats, consistent with powerful hallucinogenic effects observed in humans (Elmore et al., 2018).
Analytical Characterization
Analytical studies have characterized various derivatives of this compound. Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which are closely related to this compound. These studies are essential for understanding the chemical properties and potential applications of these compounds in forensic science and drug analysis (Zuba & Sekuła, 2013).
Pharmacology and Toxicology
In the field of pharmacology and toxicology, research has been conducted on the effects and mechanisms of action of related compounds. For example, Eshleman et al. (2018) explored the pharmacology of psychoactive substituted N-benzylphenethylamines, which are chemically related to this compound. Their study revealed that these compounds are high potency agonists at 5-HT2A receptors, providing insights into their hallucinogenic activity and potential risks (Eshleman et al., 2018).
Drug Analysis and Forensics
Research in drug analysis and forensics has also involved compounds structurally similar to this compound. Poklis et al. (2013) developed a method for determining specific NBOMe compounds in human serum, which are related to this compound. This is crucial for clinical toxicology testing and understanding the impacts of these drugs in emergency medical situations (Poklis, Charles, Wolf, & Poklis, 2013).
Legal and Regulatory Aspects
Finally, the legal and regulatory aspects of substances related to this compound have been a focus of study. For instance, the DEA's placement of synthetic phenethylamines into Schedule I of the Controlled Substances Act indicates the regulatory response to the potential misuse of these compounds (Federal Register, 2016).
Safety and Hazards
The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the signal word “Danger” and hazard statements H318 . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
1-(2-propoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7,9H,3,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYIRGXYTSENMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






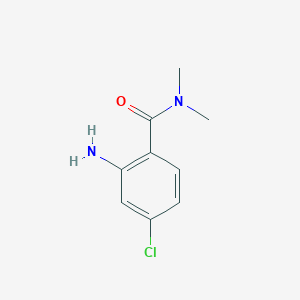

![3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid](/img/structure/B1284755.png)
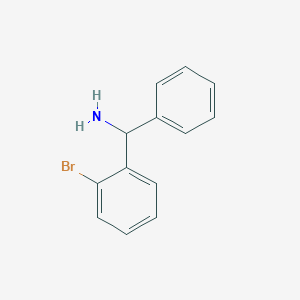
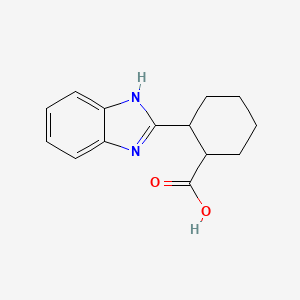


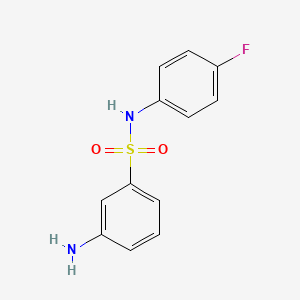
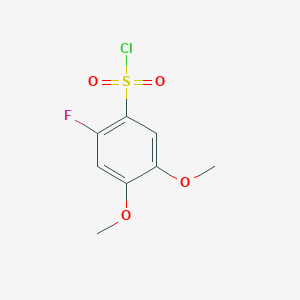
![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)
